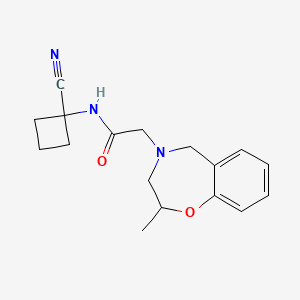![molecular formula C11H17NO2 B2946732 N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide CAS No. 2224209-48-5](/img/structure/B2946732.png)
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, also known as MOA-728, is a synthetic compound that has been developed for scientific research purposes. It is a small molecule that has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and drug discovery. In
Wirkmechanismus
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is believed to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects. Additionally, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have activity at other targets, including the G protein-coupled receptor GPR55.
Biochemical and Physiological Effects:
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the levels of endocannabinoids in the body, which can have effects on pain sensation, appetite, and mood regulation. Additionally, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is its selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, its small size and synthetic nature make it a convenient compound for laboratory experiments. However, one limitation of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is its potential for off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide. One area of interest is the development of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide as a therapeutic agent for neurological disorders, including epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide and its potential off-target effects. Finally, there is potential for the development of new compounds based on the structure of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, which could have improved selectivity and potency.
Synthesemethoden
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is synthesized through a multi-step process that involves the use of various chemical reagents and reaction conditions. The first step involves the preparation of 7-methyl-6-oxaspiro[3.4]octan-2-one, which is then reacted with propargylamine to form the corresponding propargylamide. The final step involves the use of a palladium-catalyzed coupling reaction to introduce the vinyl group onto the propargylamide, forming N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential applications in a variety of scientific research areas. In particular, it has been studied for its potential as a modulator of the endocannabinoid system, which plays a critical role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has also been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(7-methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-10(13)12-9-5-11(6-9)4-8(2)14-7-11/h3,8-9H,1,4-7H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPTSNIPXQJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C2)NC(=O)C=C)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N'-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2946652.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946654.png)

![1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946656.png)


![4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2946660.png)
![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)


![6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946670.png)